

Spectroscopic and Synthetic Profile of 3,5-Dimethoxybenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: **3,5-Dimethoxybenzoyl chloride**

Cat. No.: **B108687**

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This technical guide provides an in-depth overview of the spectroscopic data and a common synthetic route for **3,5-Dimethoxybenzoyl chloride** (CAS No. 17213-57-9), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. This document is intended to serve as a comprehensive resource, presenting quantitative spectroscopic data in a clear, tabular format, alongside detailed experimental protocols.

Spectroscopic Data

The structural elucidation of **3,5-Dimethoxybenzoyl chloride** is critically supported by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following sections provide a summary of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum of **3,5-Dimethoxybenzoyl chloride** is characterized by signals corresponding to the aromatic protons and the methoxy groups. While a definitive peer-reviewed quantitative analysis is not readily available in the public domain, analysis of spectral data from various sources indicates the following approximate chemical shifts.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1 - 7.3	d (doublet)	2H	H-2, H-6 (Aromatic)
~6.7 - 6.9	t (triplet)	1H	H-4 (Aromatic)
~3.8	s (singlet)	6H	-OCH ₃ (Methoxy)

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Based on available data, the following chemical shifts are observed.[1]

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carbonyl)
~161	C-3, C-5 (Aromatic, O-substituted)
~135	C-1 (Aromatic, C=O substituted)
~108	C-2, C-6 (Aromatic)
~107	C-4 (Aromatic)
~56	-OCH ₃ (Methoxy)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Dimethoxybenzoyl chloride**, particularly the gas-phase spectrum available from the National Institute of Standards and Technology (NIST), displays several characteristic absorption bands.[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (Acyl Chloride)
~1600, ~1460	Medium-Strong	C=C stretch (Aromatic Ring)
~1290	Strong	C-O stretch (Aryl Ether)
~1160	Strong	C-O stretch (Aryl Ether)
~850	Strong	C-H bend (Aromatic, out-of-plane)

Experimental Protocols

This section details the synthetic preparation of **3,5-Dimethoxybenzoyl chloride** and provides a general outline for the acquisition of spectroscopic data.

Synthesis of 3,5-Dimethoxybenzoyl Chloride

A common and effective method for the synthesis of **3,5-Dimethoxybenzoyl chloride** is the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride.[\[3\]](#)

Procedure:

- Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a suitable reaction vessel.
- Add two drops of dimethylformamide (DMF) to the suspension.
- Heat the mixture to 50°C.
- Slowly add 40 ml of thionyl chloride dropwise over a period of 10 minutes.
- After the addition is complete, heat the reaction mixture to 90°C and stir for 2 hours. Vigorous gas evolution will be observed.
- Cool the reaction mixture to room temperature.
- Concentrate the mixture by evaporation using a rotary evaporator.

- Add fresh toluene and repeat the evaporation step to remove residual thionyl chloride.
- Dry the resulting oily residue under high vacuum for 15 minutes to yield **3,5-Dimethoxybenzoyl chloride**.

Spectroscopic Analysis

The following are general protocols for obtaining NMR and IR spectra. The specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy:

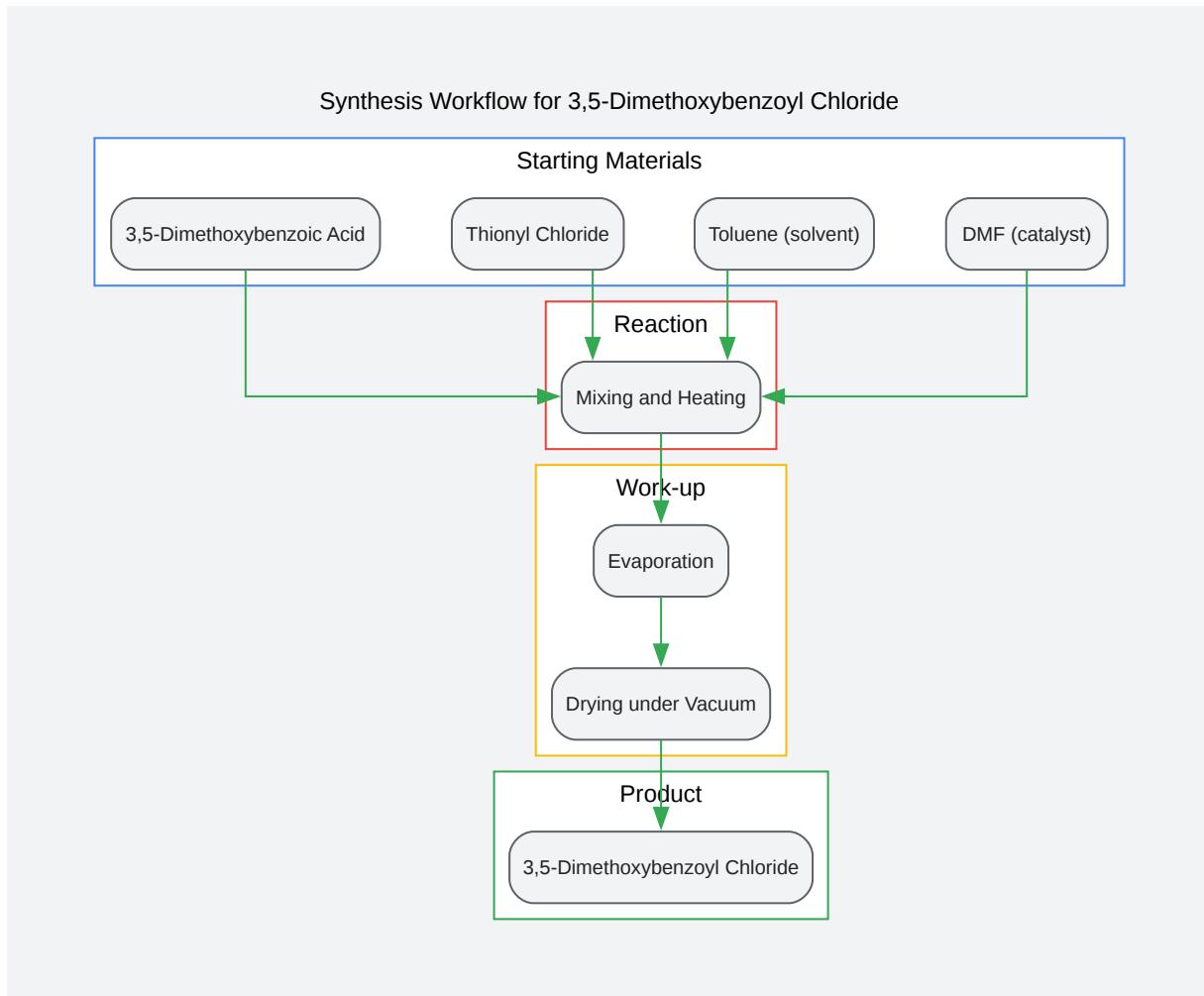
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve a small amount of the purified **3,5-Dimethoxybenzoyl chloride** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra according to standard instrument procedures.

IR Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in the gas phase.^[2]
- Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

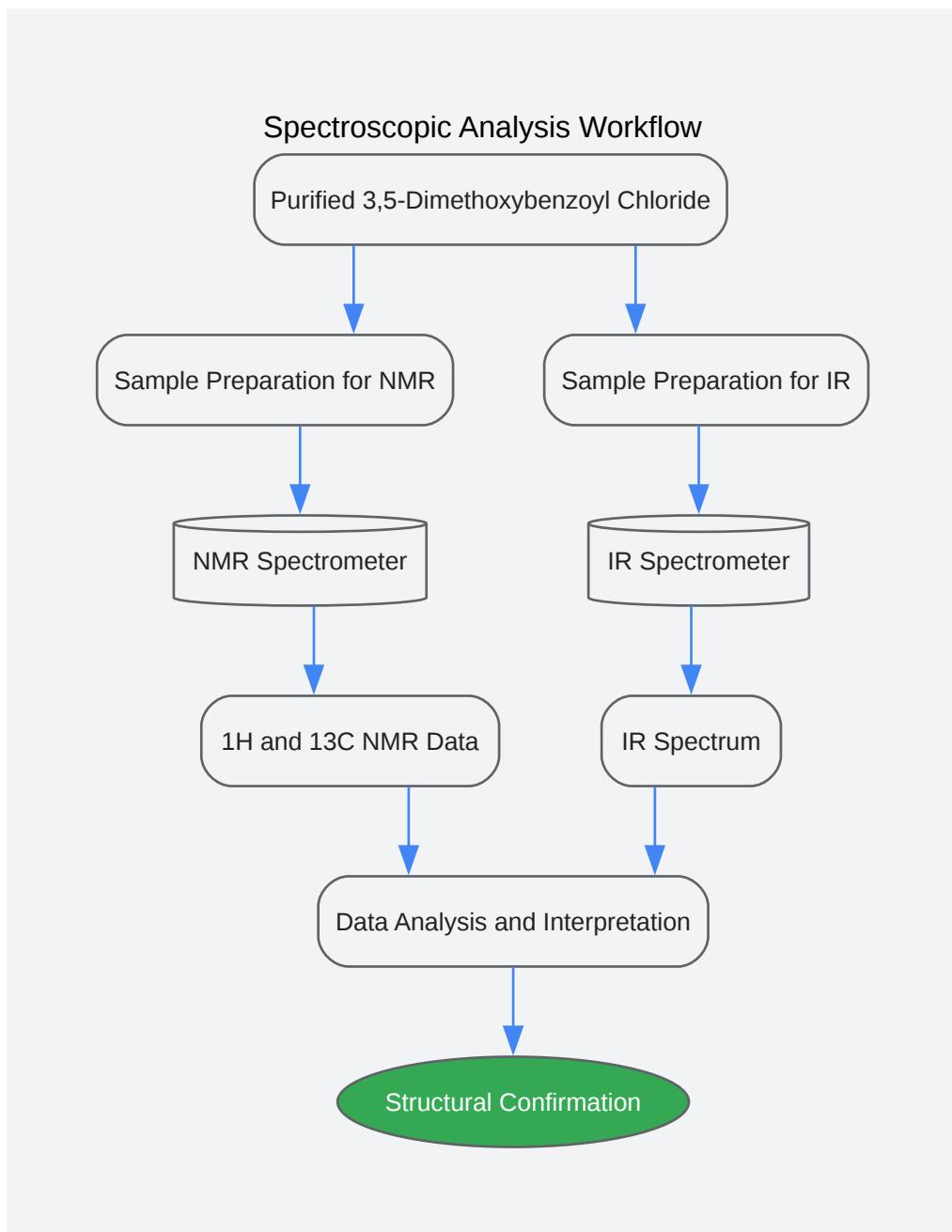
Workflow and Relationships

The following diagrams illustrate the synthesis and analysis workflow for **3,5-Dimethoxybenzoyl chloride**.



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Caption: Synthesis workflow for **3,5-Dimethoxybenzoyl Chloride**.



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Caption: Workflow for spectroscopic analysis.

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